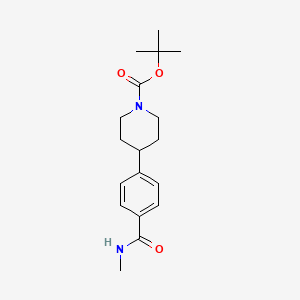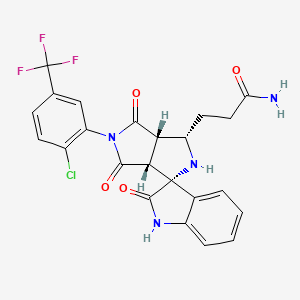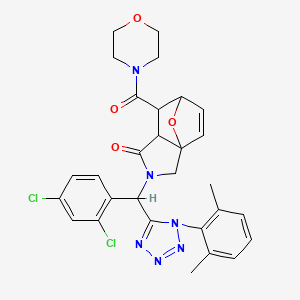
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine involves several steps. One common synthetic route includes the reaction of 4-(4-methylcarbamoylphenyl)piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc protecting group . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of more complex molecules and is used in the study of protein interactions and functions . Additionally, it is employed in medicinal chemistry for the development of potential therapeutic agents .
Wirkmechanismus
The mechanism of action of 1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to interact with its target and exert its effects . The pathways involved in its action depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-anilinopiperidine: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-anilinopiperidine: Another intermediate in the synthesis of fentanyl, differing in the absence of the Boc protecting group.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in proteomics research .
Eigenschaften
CAS-Nummer |
959246-54-9 |
|---|---|
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-14(10-12-20)13-5-7-15(8-6-13)16(21)19-4/h5-8,14H,9-12H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
AAEVPDXWHPPQKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)
![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)

![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
